1-Phenyl-2-butanamine hydrochloride

Description

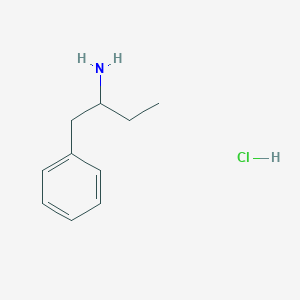

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQCQVKUHGGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508458 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20735-15-3 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20735-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-butanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-phenyl-2-butanamine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of reductive amination, the Leuckart-Wallach reaction, and biocatalytic transamination. Each method is discussed with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of their advantages and limitations. Detailed experimental protocols, mechanistic diagrams, and a thorough reference list are included to support further research and development.

Introduction: The Significance of this compound

1-Phenyl-2-butanamine, also known as β-methylphenethylamine, and its hydrochloride salt are compounds belonging to the phenethylamine class.[1] These molecules have garnered considerable attention in the scientific community due to their structural similarity to amphetamine and their activity as monoamine transporter ligands.[2] Research has indicated that 1-phenyl-2-butanamine acts as a reuptake inhibitor of dopamine and norepinephrine, making it a valuable scaffold for the development of novel therapeutics targeting the central nervous system.[3] Its hydrochloride salt offers improved stability and solubility, facilitating its handling and formulation in research and pharmaceutical applications.[1]

This guide delves into the core synthetic methodologies for preparing this compound, providing the necessary technical details for its synthesis in a laboratory setting.

Synthesis of the Precursor: 1-Phenyl-2-butanone

A common and crucial precursor for the synthesis of 1-phenyl-2-butanamine is 1-phenyl-2-butanone.[4] The synthesis of this ketone can be achieved through various established organic chemistry reactions. One common method is the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]

An alternative route involves the reaction of phenylacetic acid with propionic anhydride in the presence of sodium acetate.[2] This method, however, may be constrained by the availability of phenylacetic acid in some regions.

Primary Synthetic Pathways to 1-Phenyl-2-butanamine

This section details the most prevalent and practical methods for the synthesis of 1-phenyl-2-butanamine from its ketone precursor, 1-phenyl-2-butanone.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a cornerstone of amine synthesis due to its versatility and the availability of a wide range of reagents.[6] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the final amine.[7]

Causality Behind Experimental Choices:

-

Amine Source: For the synthesis of a primary amine like 1-phenyl-2-butanamine, ammonia or an ammonia equivalent such as ammonium acetate or ammonium chloride is used.[1] The choice of the ammonium salt can influence the reaction pH, which is a critical parameter for imine formation.

-

Reducing Agent: The selection of the reducing agent is pivotal for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting ketone, allowing for a one-pot reaction.[8] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation can also be employed.[6][9]

-

Solvent and pH: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step. Maintaining a slightly acidic pH is crucial for protonating the hydroxyl group of the hemiaminal intermediate, promoting its dehydration to the imine.[8]

Experimental Protocol: Reductive Amination of 1-Phenyl-2-butanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) and ammonium chloride (1.5-2 equivalents) in methanol.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the careful addition of dilute hydrochloric acid to destroy any remaining reducing agent. The methanol is then removed under reduced pressure.

-

Extraction: The aqueous residue is made basic with a sodium hydroxide solution and extracted several times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 1-phenyl-2-butanamine freebase. Further purification can be achieved by distillation under reduced pressure.

Diagram of Reductive Amination Workflow:

Caption: Workflow for the reductive amination of 1-phenyl-2-butanone.

The Leuckart-Wallach Reaction: A Classic High-Temperature Method

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[10][11] This reaction is typically carried out at high temperatures (160-185 °C).[10]

Causality Behind Experimental Choices:

-

Reagents: Ammonium formate is often preferred as it decomposes upon heating to provide both ammonia and formic acid in situ.[10] Formic acid serves as the hydride donor for the reduction of the intermediate imine.

-

Temperature: The high temperature is necessary to drive the reaction, which involves the formation of an N-formyl intermediate that is subsequently hydrolyzed to the amine.[11]

-

Hydrolysis: The initial product of the Leuckart-Wallach reaction is the N-formyl derivative of the amine. Therefore, a subsequent hydrolysis step, typically with strong acid or base, is required to obtain the free amine.[12]

Experimental Protocol: Leuckart-Wallach Reaction of 1-Phenyl-2-butanone

-

Reaction Setup: In a flask equipped with a reflux condenser and a distillation head, mix 1-phenyl-2-butanone (1 equivalent) with an excess of ammonium formate (2-3 equivalents) and formic acid.

-

Heating: Heat the mixture gradually. Water will begin to distill off. Continue heating the reaction mixture to a temperature of 160-185 °C for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated under reflux to hydrolyze the N-formyl intermediate.

-

Work-up and Extraction: The acidic solution is cooled, made basic with a strong base (e.g., sodium hydroxide), and then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and the solvent is removed to yield the crude 1-phenyl-2-butanamine, which can be purified by distillation.

Diagram of Leuckart-Wallach Reaction Mechanism:

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Biocatalytic Synthesis: A Green Chemistry Approach

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[3] This approach allows for the asymmetric synthesis of chiral amines with high enantiomeric excess.[13]

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of transaminase is crucial as it determines the stereoselectivity of the reaction (i.e., whether the (R)- or (S)-enantiomer is produced).

-

Amino Donor: A suitable amino donor, such as isopropylamine or alanine, is required in stoichiometric or excess amounts to drive the reaction equilibrium towards product formation.[1]

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.

Experimental Protocol: Transaminase-Mediated Synthesis of 1-Phenyl-2-butanamine

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer) at the optimal pH for the chosen transaminase.

-

Addition of Reagents: Add 1-phenyl-2-butanone (substrate), the amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: Initiate the reaction by adding the transaminase enzyme.

-

Reaction Monitoring: Maintain the reaction at the optimal temperature with gentle agitation. Monitor the conversion of the ketone to the amine using analytical techniques such as HPLC.

-

Work-up and Purification: Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase with an organic solvent. The solvent is removed, and the product can be further purified if necessary.[3]

Formation of the Hydrochloride Salt

For improved handling, stability, and solubility, the freebase 1-phenyl-2-butanamine is often converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-phenyl-2-butanamine freebase in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum to obtain this compound as a solid.[12][14]

Comparative Analysis of Synthesis Pathways

| Parameter | Reductive Amination | Leuckart-Wallach Reaction | Biocatalytic Transamination |

| Reaction Conditions | Mild (room temperature) | Harsh (high temperature, 160-185 °C) | Mild (physiological pH and temperature) |

| Reagents | Wide variety of reducing agents available | Uses formic acid or its derivatives | Requires specific enzymes and cofactors |

| Stereoselectivity | Generally produces a racemic mixture | Produces a racemic mixture | Can be highly enantioselective |

| Yields | Generally good to excellent | Moderate to good (50-80%)[12] | Can be high with optimized conditions |

| Byproducts | Dependent on the reducing agent used | N-formyl intermediate, CO₂ | Ketone byproduct from the amino donor |

| Scalability | Readily scalable | Scalable, but requires high-temperature equipment | Can be challenging to scale up due to enzyme cost and stability |

| Green Chemistry | Can be improved with catalytic hydrogenation | Not considered a green method due to high energy input | Considered a green and sustainable method |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges. Reductive amination stands out as a versatile and widely applicable method with generally high yields under mild conditions. The Leuckart-Wallach reaction, while a classic and robust method, is limited by its harsh reaction conditions. The emerging field of biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly route to chiral 1-phenyl-2-butanamine, which is of great importance in pharmaceutical development. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired stereochemistry, scale, available resources, and environmental considerations.

References

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Leuckart reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2021, April 10). ResearchGate. Retrieved from [Link]

-

Secondary Amines by the Leuckart Synthesis. (n.d.). [www.rhodium.ws]. Retrieved from [Link]

-

THE LEUCKART REACTION. (n.d.). Retrieved from [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]

-

Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. (n.d.). Retrieved from [Link]

-

The Leuckart Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023, October 28). Retrieved from [Link]

-

Preparation of phenyl-2-butanone. (2002, July 20). Hive Novel Discourse. Retrieved from [Link]

-

Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025, October 13). Retrieved from [Link]

-

1-Phenyl-2-butanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

What is the synthesis of 4-phenyl-2-butanol from benzene? (2023, November 20). Quora. Retrieved from [Link]

-

Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by... (n.d.). ResearchGate. Retrieved from [Link]

-

Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved from [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. Retrieved from [Link]

Sources

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of phenyl-2-butanone , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1-Phenyl-2-butanone [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-butanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-2-butanamine hydrochloride (CAS RN: 20735-15-3), a compound of significant interest in pharmaceutical and forensic sciences. As a structural analog of amphetamine, a thorough understanding of its properties is crucial for research, development, and analytical applications. This document delves into the identity, solid-state characteristics, solubility profile, acid-base chemistry, and spectroscopic signature of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these key parameters, underpinned by scientific principles and supported by authoritative references.

Introduction: The Scientific Context of this compound

This compound, also known as α-ethylphenethylamine hydrochloride, belongs to the phenethylamine class of compounds. Its structural similarity to amphetamine has led to its investigation as a central nervous system stimulant, primarily acting as a monoamine transporter ligand that inhibits the reuptake of dopamine and norepinephrine.[1] This mechanism of action makes it a subject of interest for potential therapeutic applications in mood disorders and ADHD, as well as a compound of relevance in forensic analysis of recreational drugs.[1][2] The hydrochloride salt form enhances the compound's stability and water solubility, which are critical attributes for pharmaceutical formulation and analytical standard preparation. This guide serves as a foundational resource for professionals requiring a deep and practical understanding of its physicochemical landscape.

Compound Identity and Molecular Structure

A precise understanding of the molecular identity of this compound is the cornerstone of any scientific investigation.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | α-ethylphenethylamine hydrochloride, 1-phenylbutan-2-amine hydrochloride | [2] |

| CAS Number | 20735-15-3 | [4] |

| Molecular Formula | C₁₀H₁₅N · HCl | [3][4] |

| Molecular Weight | 185.69 g/mol | [3][4] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Sources

1-Phenyl-2-butanamine hydrochloride mechanism of action in CNS

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Phenyl-2-butanamine Hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound, also known as N-ethylamphetamine or etilamfetamine, is a synthetic stimulant belonging to the amphetamine class of compounds.[1][2] Its central nervous system (CNS) activity is primarily driven by its function as a monoamine releasing agent, leading to significant elevations in synaptic concentrations of key neurotransmitters.[3][4] This technical guide provides a detailed examination of its molecular mechanism of action, focusing on its interaction with monoamine transporters. We will explore the neurochemical consequences of these interactions, present established methodologies for their characterization, and offer a comparative pharmacological perspective.

Introduction: Structural and Pharmacological Classification

1-Phenyl-2-butanamine is a structural analog of amphetamine, distinguished by the substitution of an ethyl group for the methyl group on the nitrogen atom of the phenethylamine backbone.[1][3] This seemingly minor structural modification has significant implications for its pharmacological profile. Like its parent compound, 1-phenyl-2-butanamine acts as a CNS stimulant, a property intrinsically linked to its ability to modulate catecholaminergic systems.[3] Historically, it was explored as an anorectic (appetite suppressant) in the 1950s but saw limited use compared to other amphetamines.[1][2] Today, its primary utility is as a research tool for investigating the structure-activity relationships of monoamine transporter ligands and as a reference in forensic analysis.[3][5]

Core Mechanism of Action: A Substrate for Monoamine Transporters

The principal mechanism of action for 1-phenyl-2-butanamine in the CNS is its interaction with the plasma membrane monoamine transporters (MATs), specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][6] Unlike simple reuptake inhibitors (e.g., cocaine) which merely block the transporter's function from the outside, 1-phenyl-2-butanamine is a transporter substrate .[3][4] This means it is recognized by the transporters and actively carried into the presynaptic neuron.[4]

This substrate activity leads to a dual effect:

-

Competitive Reuptake Inhibition: By binding to the transporters, it competes with endogenous monoamines (dopamine, norepinephrine, and serotonin) for reuptake, thus prolonging their presence in the synaptic cleft.[3][6]

-

Transporter-Mediated Efflux (Reverse Transport): Once inside the neuron, 1-phenyl-2-butanamine disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and triggers a reversal of the plasma membrane transporter's direction of flow.[3][4] This process actively expels monoamines from the neuron's cytoplasm into the synapse, causing a rapid and substantial increase in their extracellular concentration.[4] This efflux mechanism is the hallmark of amphetamine-class stimulants.[3][7]

The following diagram illustrates this dual mechanism at a catecholaminergic synapse.

Differential Activity at Monoamine Transporters

1-Phenyl-2-butanamine exhibits a distinct profile of activity across the three major monoamine transporters, primarily functioning as a norepinephrine-dopamine releasing agent (NDRA).[1]

-

Norepinephrine Transporter (NET): The compound is a fully efficacious releaser at the NET.[3] The dextrorotatory enantiomer shows a high potency for norepinephrine release with a half-maximal effective concentration (EC₅₀) of 44.1 nM.[1]

-

Dopamine Transporter (DAT): It is described as a weak partial releaser at the DAT.[3] Its potency for inducing dopamine release is approximately 10-fold lower than that of d-amphetamine.[1][3] The EC₅₀ for dopamine release by its dextrorotatory enantiomer is 28.8 nM.[1]

-

Serotonin Transporter (SERT): The compound has significantly weaker effects on the serotonin system.[1] The EC₅₀ for serotonin release is 333 nM, an order of magnitude higher than for the catecholamine transporters, indicating low potency.[1]

This profile suggests that the primary neurochemical effects of 1-phenyl-2-butanamine are the elevation of synaptic dopamine and, more robustly, norepinephrine.

Quantitative Data Summary

The following table summarizes the in vitro potency of the dextrorotatory enantiomer of 1-phenyl-2-butanamine (dextroethylamphetamine) as a monoamine releaser.

| Transporter | Action | EC₅₀ (nM) | Comparative Potency |

| NET | Norepinephrine Release | 44.1 | High |

| DAT | Dopamine Release | 28.8 | High |

| SERT | Serotonin Release | 333 | Low |

| Data sourced from studies on dextroethylamphetamine.[1] |

Elucidating the Mechanism: Key Experimental Protocols

The characterization of a compound like 1-phenyl-2-butanamine relies on a combination of in vitro and in vivo methodologies. These protocols are designed to quantify the interaction with transporters and the subsequent neurochemical effects.

Protocol 1: In Vitro Monoamine Release Assay

This assay quantifies the ability of a test compound to induce neurotransmitter release from cells expressing the target transporter.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a releaser at DAT, NET, and SERT.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human DAT, NET, or SERT gene.

-

Radiolabel Loading: Incubate the cells with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET, or [³H]serotonin for SERT) for 30-60 minutes. This allows the cells to accumulate the radiolabel via the transporters.

-

Wash Step: Gently wash the cells with buffer to remove any extracellular radiolabel.

-

Initiation of Release: Add varying concentrations of this compound to the cells. A positive control, such as d-amphetamine for DAT/NET or MDMA for SERT, should be run in parallel.

-

Sample Collection: At a specified time point (e.g., 10-30 minutes), collect the supernatant (extracellular buffer).

-

Cell Lysis: Lyse the cells to release the remaining intracellular radiolabel.

-

Quantification: Use liquid scintillation counting to measure the radioactivity in both the supernatant and the cell lysate.

-

Data Analysis: Calculate the percentage of total radiolabel released for each drug concentration. Plot the concentration-response curve and fit to a sigmoidal model to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: In Vivo Microdialysis in Rodent Brain

Microdialysis is a powerful in vivo technique for measuring the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7][8]

Objective: To measure the effect of systemic administration of this compound on extracellular dopamine and norepinephrine levels in the striatum and prefrontal cortex.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[9] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.

-

Post-Injection Sampling: Continue to collect dialysate samples for 2-3 hours post-injection.

-

Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of the drug's effect.

The following diagram outlines the workflow for an in vivo microdialysis experiment.

Concluding Remarks

The mechanism of action of this compound is characteristic of an amphetamine-like stimulant, centered on its function as a substrate for monoamine transporters. Its primary effect is to induce the non-vesicular, transporter-mediated release of norepinephrine and dopamine, leading to a significant increase in the synaptic concentration of these catecholamines. Its comparatively weak action at the serotonin transporter distinguishes it from compounds like MDMA. The detailed characterization of such compounds through rigorous in vitro and in vivo pharmacological assays is essential for understanding the neurochemical basis of CNS stimulation and for the rational design of novel therapeutics targeting the monoamine transport system.

References

-

Geyer, M. A., & Vollenweider, F. X. (2008). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). PubMed. Available from: [Link]

-

Wikipedia. (2023). Etilamfetamine. Available from: [Link]

-

Wikipedia. (2023). 3,4-Methylenedioxy-N-ethylamphetamine. Available from: [Link]

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available from: [Link]

-

Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). ResearchGate. Available from: [Link]

-

Rupa Health. 3,4-Methylenedioxy-N-ethylamphetamine. Available from: [Link]

-

Gough, B., et al. (1991). Microdialysis Studies on 3,4-methylenedioxyamphetamine and Structurally Related Analogues. PubMed. Available from: [Link]

-

Wikiwand. Etilamfetamine. Available from: [Link]

-

Wikipedia. Monoamine releasing agent. Available from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Etilamfetamine (HMDB0252099). Available from: [Link]

-

Simple English Wikipedia. Monoamine releasing agent. Available from: [Link]

-

Salinas, A. G., et al. (2022). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. Available from: [Link]

-

LookChem. (2023). Cas 20735-15-3,this compound. Available from: [Link]

-

Hanson, G. R., et al. (1998). Microdialysis assessment of methamphetamine-induced changes in extracellular neurotensin in the striatum and nucleus accumbens. PubMed. Available from: [Link]

-

precisionFDA. This compound. Available from: [Link]

-

Nash, J. F., & Nichols, D. E. (1991). Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

precisionFDA. This compound, (2S)-. Available from: [Link]

-

Chemsrc. CAS#:20735-15-3 | this compound (1:1). Available from: [Link]

-

Coleman, J. A., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PubMed Central. Available from: [Link]

-

Koldsø, H., et al. (2010). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PubMed Central. Available from: [Link]

-

Coleman, J. A., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PubMed. Available from: [Link]

-

Henry, L. K., et al. (2014). Antagonist-induced Conformational Changes in Dopamine Transporter Extracellular Loop Two Involve Residues in a Potential Salt Bridge. PubMed. Available from: [Link]

-

Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. PubMed. Available from: [Link]

-

Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central. Available from: [Link]

-

Szöllősi, D., et al. (2020). Structure Modeling of the Norepinephrine Transporter. PubMed Central. Available from: [Link]

-

Del Campo, N., et al. (2011). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. PubMed Central. Available from: [Link]

Sources

- 1. Etilamfetamine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Etilamfetamine (HMDB0252099) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. lookchem.com [lookchem.com]

- 6. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Microdialysis studies on 3,4-methylenedioxyamphetamine and structurally related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 1-Phenyl-2-butanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-butanamine and its structural analogs. 1-Phenyl-2-butanamine, also known as α-ethylphenethylamine (AEPEA), is a synthetic compound belonging to the phenethylamine family and is a structural analog of amphetamine.[1] This document delves into the chemical synthesis, stereochemistry, and structure-activity relationships (SAR) that dictate the pharmacological profiles of these compounds. We will explore their primary mechanism of action as monoamine transporter ligands, with a detailed examination of their effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this guide presents detailed protocols for the synthesis and analytical characterization of these molecules, including chiral separation techniques. The downstream signaling pathways elicited by the interaction of these compounds with their biological targets are also elucidated. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, providing a foundational understanding for the exploration of this chemical class.

Introduction to 1-Phenyl-2-butanamine and its Analogs

1-Phenyl-2-butanamine is a chiral primary amine that shares the core phenethylamine scaffold, characterized by a phenyl ring connected to an amino group by a two-carbon chain. It is a higher homolog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain.[1] This seemingly minor structural modification significantly influences its pharmacological properties. Like other phenethylamines, it acts as a central nervous system stimulant.[2] The hydrochloride salt form enhances its stability and solubility for research and analytical purposes.[3]

Structural analogs of 1-phenyl-2-butanamine are numerous and can be generated by substitutions on the phenyl ring, modifications of the alkyl chain, and alterations to the amino group.[4] These modifications can profoundly impact the potency and selectivity of the compounds for their biological targets, primarily the monoamine transporters.[1] Understanding these structure-activity relationships is crucial for the rational design of novel compounds with specific pharmacological profiles.

Chemical Synthesis and Stereochemistry

The synthesis of 1-phenyl-2-butanamine and its analogs is most commonly achieved through the reductive amination of the corresponding ketone, 1-phenyl-2-butanone.[5][6] This versatile reaction can be adapted to produce a wide range of primary, secondary, and tertiary amines.

General Synthesis via Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[5] For the synthesis of the primary amine, 1-phenyl-2-butanamine, ammonia is used as the amine source. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.[7]

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[6][8] Other reducing agents and catalytic systems, including iron-based catalysts, can also be employed.[9]

Experimental Protocol: Synthesis of 1-Phenyl-2-butanamine via Reductive Amination

Materials:

-

1-Phenyl-2-butanone

-

Ammonium acetate

-

Methanol (anhydrous)

-

Sodium cyanoborohydride (NaBH3CN)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Acetone

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 1-phenyl-2-butanone in methanol.

-

Add a molar excess of ammonium acetate to the solution to serve as the ammonia source.

-

Stir the mixture at room temperature for approximately one hour to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride to the reaction mixture in portions, while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding dilute hydrochloric acid to neutralize any remaining reducing agent and to form the hydrochloride salt of the product.

-

Remove the methanol under reduced pressure.

-

To the resulting aqueous solution, add dichloromethane to extract any unreacted ketone. Separate the aqueous layer containing the product.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) to liberate the free amine, which can then be extracted with an organic solvent like dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude freebase.

-

For purification and formation of the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone) and add a solution of hydrochloric acid in isopropanol or ether until precipitation is complete.

-

Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield 1-phenyl-2-butanamine hydrochloride.[10]

Stereochemistry and Chiral Synthesis

1-Phenyl-2-butanamine possesses a chiral center at the second carbon atom of the butane chain, meaning it exists as two enantiomers: (R)-1-phenyl-2-butanamine and (S)-1-phenyl-2-butanamine. The stereochemistry of phenethylamine derivatives is a critical determinant of their biological activity, as they often exhibit stereoselective interactions with their target receptors and transporters.

To obtain enantiomerically pure forms of 1-phenyl-2-butanamine, asymmetric synthesis methods can be employed. Biocatalytic approaches using transaminases have shown promise for the stereoselective synthesis of chiral amines from prochiral ketones.[11] These enzymatic methods can offer high enantiomeric excess and operate under mild reaction conditions.

Pharmacology and Mechanism of Action

The primary pharmacological action of 1-phenyl-2-butanamine and its analogs is the modulation of monoamine neurotransmission. They act as releasing agents and/or reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12]

Interaction with Monoamine Transporters

-

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): 1-Phenyl-2-butanamine (AEPEA) is a potent releasing agent at both DAT and NET, with a greater potency at NET.[12] This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[2]

-

Serotonin Transporter (SERT): In contrast to its effects on catecholamine transporters, 1-phenyl-2-butanamine shows negligible activity at SERT at concentrations up to 10 µM, indicating it does not significantly inhibit serotonin uptake or promote its release.[12] This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile.

The N-methyl and N-ethyl analogs of 1-phenyl-2-butanamine also act as catecholamine releasers, with the N-ethyl derivative (DEPEA) exhibiting a weaker partial release at DAT compared to its full release at NET.[12]

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Activity (at 10 µM) |

| Amphetamine | Potent Releaser | Potent Releaser | Low |

| 1-Phenyl-2-butanamine (AEPEA) | Releaser | Potent Releaser | Negligible |

| N-Methyl-α-ethylphenethylamine (MEPEA) | Releaser | Potent Releaser | Not Reported |

| N,α-Diethylphenethylamine (DEPEA) | Weak Partial Releaser | Full Releaser | Negligible |

| (Data synthesized from Schindler et al., 2021)[12] |

Downstream Signaling Pathways

The increase in synaptic dopamine and norepinephrine concentrations initiated by 1-phenyl-2-butanamine triggers a cascade of downstream signaling events. Amphetamine and its analogs can also directly activate the intracellular trace amine-associated receptor 1 (TAAR1).[13]

Activation of TAAR1, a G-protein coupled receptor (GPCR), leads to the stimulation of two distinct signaling pathways:

-

Gαs Pathway: TAAR1 couples to Gs alpha-subunits, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[14]

-

Gα13 Pathway: TAAR1 also couples to G13 alpha-subunits, which activates the small GTPase RhoA.[14]

These signaling events can lead to the trafficking and internalization of the dopamine transporter, further modulating dopaminergic neurotransmission.[14] The activation of postsynaptic dopamine receptors, particularly the D1 receptor, initiates further intracellular signaling that is associated with the stimulant and reinforcing effects of these compounds.[13]

Caption: Signaling pathway of 1-Phenyl-2-butanamine.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenethylamine analogs is highly dependent on their chemical structure. Key modifications include:

-

Alpha-Alkylation: The presence of an alkyl group at the alpha position, as in 1-phenyl-2-butanamine (α-ethyl) and amphetamine (α-methyl), generally confers resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action.

-

N-Alkylation: The addition of alkyl groups to the nitrogen atom can modulate potency and selectivity. For instance, N-ethylation of 1-phenyl-2-butanamine (to form DEPEA) reduces its efficacy as a dopamine releaser.[12]

-

Ring Substitution: The addition of substituents to the phenyl ring can dramatically alter the compound's interaction with monoamine transporters. For example, substitutions at the 4-position of the phenyl ring can influence selectivity towards the serotonin transporter.

Analytical Methodologies

The analysis of 1-phenyl-2-butanamine and its analogs requires robust and sensitive analytical techniques, particularly for distinguishing between enantiomers and for detection in complex matrices.

Chiral Separation

Due to the stereoselective nature of their biological activity, the separation of the (R) and (S) enantiomers is crucial. This is typically achieved using chromatographic methods:

-

Gas Chromatography (GC): Chiral separation by GC can be performed directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a common and effective method for the enantioselective analysis of phenethylamines.

Experimental Protocol: Chiral Separation of 1-Phenyl-2-butanamine Enantiomers by HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

-

Chiral stationary phase column (e.g., polysaccharide-based).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Elute the enantiomers isocratically.

-

Detect the separated enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm) or a mass spectrometer for higher sensitivity and specificity.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Detection and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique (GC-MS or LC-MS) is the gold standard for the sensitive and specific detection and quantification of 1-phenyl-2-butanamine and its analogs in various matrices, including biological fluids.

Toxicology and Safety Considerations

Conclusion

1-Phenyl-2-butanamine and its structural analogs represent a significant class of psychoactive compounds with potent effects on the central nervous system. Their primary mechanism of action as selective dopamine and norepinephrine releasing agents, coupled with a lack of significant serotonin transporter activity, defines their unique pharmacological profile. The synthesis of these compounds is readily achievable through established methods like reductive amination, and their analysis, particularly the crucial separation of enantiomers, can be accomplished with modern chromatographic techniques. A thorough understanding of the structure-activity relationships, pharmacological mechanisms, and analytical methodologies presented in this guide is essential for researchers and scientists working to explore the therapeutic potential and toxicological risks associated with this class of molecules. Further investigation into the specific downstream signaling events and the in vivo effects of the individual enantiomers will continue to advance our knowledge in this field.

References

- Phenethylamine. (n.d.). In PubChem.

- Tao, Y., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.

- Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.

- Wang, G. J., et al. (2022). Signaling pathway analysis for Amphetamine, a stimulant with addiction.

- Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 376(1), 118-126.

- Cloonan, S. M., et al. (2009). Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. European Journal of Medicinal Chemistry, 44(12), 4862-4888.

- Stanciu, C. N., & Penders, T. M. (2022). Amphetamine. In StatPearls.

- Calipari, E. S., & Ferris, M. J. (2013). Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. The Journal of Neuroscience, 33(21), 8923-8925.

- Rothman, R. B., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Medicinal Chemistry Letters, 5(10), 1079-1084.

- Serotonin–norepinephrine–dopamine reuptake inhibitor. (2023, December 29). In Wikipedia.

- de Freitas, R. L., et al. (2020). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 40(4), 465-481.

- Gemoets, H. P. L., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 269-276.

- Cloonan, S. M., et al. (2009). Synthesis and serotonin transporter activity of sulphur-substituted α-alkyl phenethylamines as a new class of anticancer agents. European Journal of Medicinal Chemistry, 44(12), 4862-4888.

- α-Ethyl-N-methylphenethylamine. (2023, November 29). In Wikipedia.

- El Mansari, M., et al. (2010). Relevance of Norepinephrine–Dopamine Interactions in the Treatment of Major Depressive Disorder. CNS Neuroscience & Therapeutics, 16(3), e1-e17.

- Dopamine. (2024, January 11). In Wikipedia.

- Phenethylamines. (n.d.). In University of Virginia School of Medicine.

- Phenethylamine. (n.d.). In PubChem.

- Margaretha, P. (2014). Reductive Amination of Carbonyl Compounds.

- Phenylisobutylamine. (2023, November 30). In Wikipedia.

- Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055-2057.

- Sodium Cyanoborohydride. (n.d.). In Common Organic Chemistry.

- Reductive Amination. (2023, January 22). In Chemistry LibreTexts.

- TDC. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube.

- NDA 216660Orig1s000 Non-Clinical Review(s). (2022). U.S.

- Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). In precisionFDA.

- Contente, M. L., et al. (2018). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology, 8(1), 223-228.

- Easson, L. H., & Stedman, E. (1933). CLXXI. Studies on the relationship between chemical constitution and physiological action. V. Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257-1266.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Andersen, J., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(11), 871-879.

- Sodium cyanoborohydride. (2023, October 24). In Wikipedia.

- α-Alkylphenethylamine. (2023, November 30). In Wikipedia.

- 1-Phenyl-2-butanamine. (n.d.). Sigma-Aldrich.

- Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734-740.

- Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.

Sources

- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. psychiatrictimes.com [psychiatrictimes.com]

- 17. Phenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenyl-2-butanamine Hydrochloride (CAS No. 20735-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-butanamine hydrochloride (CAS No. 20735-15-3), a substituted phenethylamine and amphetamine analog. Also known as α-Ethylphenethylamine (AEPEA) and Butanphenamine, this compound is a valuable research tool in neuropharmacology and medicinal chemistry.[1] This document delves into its chemical properties, synthesis, mechanism of action as a monoamine transporter ligand, analytical methodologies for its characterization, and its applications in research, particularly in the context of drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline solid.[2] It is the hydrochloride salt of a racemic mixture of (R)- and (S)-1-phenyl-2-butanamine.[3] The presence of an ethyl group at the alpha position of the phenethylamine backbone distinguishes it from amphetamine, which has a methyl group.[4] This structural modification significantly influences its pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20735-15-3 | [2] |

| Molecular Formula | C₁₀H₁₅N · HCl | |

| Molecular Weight | 185.69 g/mol | |

| Synonyms | 2-Amino-1-phenylbutane hydrochloride, α-Ethylphenethylamine hydrochloride, AEPEA, Butanphenamine | [1][2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 143-144 °C | [2] |

| Solubility | Soluble in methanol. | |

| SMILES | CCC(CC1=CC=CC=C1)N.Cl | [1] |

| InChI Key | RHTQCQVKUHGGAP-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: reductive amination of a ketone precursor or nucleophilic substitution.

Reductive Amination Pathway

Reductive amination is a versatile and common method for synthesizing amines from carbonyl compounds.[4] This process involves the reaction of 1-phenyl-2-butanone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine product.[4]

Caption: Mechanism of Action at the Synapse.

The D-isomer of 1-Phenyl-2-butanamine has been shown to partially substitute for D-amphetamine in animal studies, suggesting that it weakly mimics the signaling and stimulant properties of amphetamine. [2] Table 2: Comparative Pharmacological Data of Related Compounds

| Compound | Dopamine Transporter (DAT) EC₅₀ | Norepinephrine Transporter (NET) EC₅₀ | Serotonin Transporter (SERT) EC₅₀ | Source(s) |

| d-Amphetamine | 24.8 nM | 7.1 nM | >10,000 nM | [4] |

| N-methyl-α-ethylphenethylamine (MEPEA) | 179-225 nM | 58 nM | 4,698 nM | [5] |

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in methanol. For biological samples, a liquid-liquid extraction under basic conditions is required.

-

Derivatization (Optional): To improve chromatographic properties, the amine can be derivatized with an agent such as pentafluoropropionic anhydride (PFPA).

-

GC Conditions:

-

Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-550 amu.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

Column Temperature: 30 °C.

-

Applications in Research and Drug Development

This compound serves as a valuable research tool for investigating the structure-activity relationships of phenethylamine-based compounds and their interactions with monoamine transporters. [2][4]Its distinct pharmacological profile, with a preference for norepinephrine release, makes it useful for dissecting the roles of noradrenergic and dopaminergic systems in various physiological and pathological processes.

In the context of drug development, this compound and its analogs can be used as lead structures for the design of novel therapeutics targeting conditions such as ADHD, narcolepsy, and certain mood disorders, where modulation of catecholamine levels is beneficial. [4][6]Furthermore, its presence in forensic samples makes it an important reference standard in the analysis of emerging recreational drugs. [2]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed. (H302) * Causes serious eye irritation. (H319) Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use in a well-ventilated area.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a well-characterized phenethylamine derivative with a distinct pharmacological profile as a norepinephrine-preferring monoamine releasing agent. Its synthesis is achievable through established organic chemistry methodologies, and its analytical characterization can be performed using standard laboratory techniques. As a research tool, it provides valuable insights into the functioning of monoamine systems and serves as a scaffold for the development of novel CNS-acting agents. Adherence to proper safety protocols is essential when handling this compound.

References

-

LookChem. (n.d.). Cas 20735-15-3, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Ethyl-N-methylphenethylamine. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Schindler, C. W., Thorndike, E. B., Partilla, J. S., Rice, K. C., & Baumann, M. H. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 375(1), 1-8. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Noggle, F. T., Clark, C. R., & DeRuiter, J. (1993). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.

-

Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Properties and Analysis of C10H15N•HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H15N•HCl represents a class of isomeric phenethylamine derivatives with significant pharmacological activity. While several structural isomers exist, this guide focuses primarily on the most prominent and extensively studied compound, methamphetamine hydrochloride, a potent central nervous system (CNS) stimulant. A comparative analysis with its key structural isomer, phentermine hydrochloride, an anorectic agent, is also provided to highlight the profound impact of subtle structural variations on pharmacological and toxicological profiles. This document delineates the physicochemical properties, analytical methodologies for identification and characterization, mechanisms of action, and toxicological considerations for these compounds. It is intended to serve as a comprehensive technical resource, integrating established protocols and authoritative data to support research and development activities.

Introduction: The Landscape of C10H15N Isomers

The C10H15N formula belongs to the phenethylamine family, a structural backbone for many neuroactive compounds. The arrangement of the ten carbon, fifteen hydrogen, and one nitrogen atom allows for significant isomeric diversity, leading to compounds with distinct chemical and biological identities.

Key Isomers: Methamphetamine and Phentermine

Among the isomers of C10H15N, two are of paramount importance in clinical, forensic, and research settings:

-

Methamphetamine ((2S)-N-Methyl-1-phenylpropan-2-amine): A powerful psychostimulant that primarily functions as a releasing agent for dopamine, norepinephrine, and serotonin.[1][2][3] It exists as two enantiomers, dextro-(d) and levo-(l)-methamphetamine. The dextrorotatory isomer (d-methamphetamine) possesses significantly more potent CNS activity and is the form used in pharmaceutical preparations and is the primary target in illicit synthesis.[4][5]

-

Phentermine (2-methyl-1-phenylpropan-2-amine): A structural isomer of methamphetamine, classified as a sympathomimetic amine.[6][7][8] It is used therapeutically as an appetite suppressant for the short-term management of obesity.[9] Its chemical structure features a gem-dimethyl group on the alpha carbon, which alters its pharmacological profile compared to methamphetamine.[7][10]

Methamphetamine Hydrochloride: A Primary Profile

Methamphetamine hydrochloride (CAS 51-57-0) is the most common salt form of the base, enhancing its stability and water solubility.[2] It typically appears as a white or off-white crystalline powder or as clear crystals ("ice").[2][11]

Chemical and Physical Properties

The physicochemical properties of a compound are fundamental to its formulation, delivery, and analytical detection.

| Property | Value | Source(s) |

| Molecular Formula | C10H15N•HCl | [11][12] |

| Molecular Weight | 185.69 g/mol | [11] |

| Appearance | Colorless crystals or white crystalline powder | [2][11] |

| Melting Point | 171-175 °C | [11][12][13] |

| Solubility | Freely soluble in water and ethanol; practically insoluble in diethyl ether | [11][12][13] |

| pH (1 in 10 solution) | 5.0 - 6.0 | [11] |

| Optical Rotation [α]20 | +16° to +19° (d-isomer) | [11] |

Synthesis and Impurity Profiling

Methamphetamine is clandestinely synthesized via several routes, most commonly by the reduction of ephedrine or pseudoephedrine (e.g., Nagai method with red phosphorus and hydriodic acid) or from phenyl-2-propanone (P2P) via reductive amination (e.g., Leuckart method).[14][15] The chosen synthetic route introduces specific impurities and by-products.[14] Analysis of these trace compounds is critical in forensic science for source tracking and linking seizures from different locations.[15]

Analytical Methodologies

A multi-tiered analytical approach is required for the unambiguous identification and characterization of methamphetamine hydrochloride, including its salt form and stereoisomer.

Experimental Protocol: Confirmatory Identification

Objective: To confirm the identity, salt form, and isomeric composition of a suspected methamphetamine HCl sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample. Dissolve in a suitable solvent like methanol for GC-MS and HPLC analysis. For FTIR, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject 1 µL of the prepared sample into a GC-MS system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

The resulting mass spectrum should be compared to a certified reference standard. The fragmentation pattern for methamphetamine is highly characteristic and provides definitive identification of the parent molecule.[16]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Acquire the IR spectrum of the solid sample.

-

The spectrum should be matched against a reference library for methamphetamine hydrochloride. The presence of broad peaks in the 2400-2700 cm⁻¹ region is indicative of the amine hydrochloride salt.[16]

-

-

Chiral Gas Chromatography (GC):

-

To determine the enantiomeric ratio (d- vs. l-methamphetamine), derivatize the sample with a chiral agent (e.g., trifluoroacetyl-L-prolyl chloride) or use a chiral column.

-

Analyze the derivatized sample by GC. The two enantiomers will resolve into distinct peaks, allowing for their identification and relative quantification.[16]

-

Pharmacology and Mechanism of Action

Methamphetamine exerts its potent stimulant effects by interacting with monoamine neurotransmitter systems in the brain.[1]

Pharmacodynamics

The primary mechanism of action is the reversal of the direction of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This action causes a massive efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1] It also inhibits the vesicular monoamine transporter 2 (VMAT2), further increasing cytoplasmic dopamine levels, and at higher concentrations, can inhibit monoamine oxidase (MAO).[6]

Pharmacokinetics

-

Absorption: Rapidly absorbed after oral administration, with peak plasma concentrations reached in 2.6 to 3.6 hours.[17]

-

Distribution: Highly lipid-soluble, allowing it to readily cross the blood-brain barrier.

-

Metabolism: Metabolized in the liver via N-demethylation to its active metabolite, amphetamine, and by aromatic hydroxylation.[17]

-

Excretion: Excreted in the urine. Its elimination half-life is pH-dependent and ranges from 6 to 15 hours.[17]

Toxicology and Clinical Manifestations

The toxicology of methamphetamine is extensive, affecting multiple organ systems.

-

Acute Toxicity: Overdose can lead to severe sympathomimetic effects, including agitation, hyperthermia, tachycardia, hypertensive crisis, and delirium.[18][19] Severe cases can result in seizures, stroke, cardiac arrhythmias, and death.[20][21]

-

Chronic Toxicity: Long-term use is associated with significant neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons.[21] This can lead to cognitive deficits, memory loss, and anhedonia. Other chronic effects include cardiomyopathy, pulmonary hypertension, and severe dental decay ("meth mouth").[4][18]

Comparative Analysis: Phentermine Hydrochloride

While also a C10H15N•HCl isomer, phentermine hydrochloride (CAS 1197-21-3) has a distinct profile driven by its unique structure.

Structural and Pharmacological Differences

The key structural difference is the presence of two methyl groups on the alpha carbon in phentermine, whereas methamphetamine has one methyl group on the alpha carbon and another on the nitrogen atom.[7][10] This difference reduces its CNS stimulant potency relative to methamphetamine and enhances its anorectic effects.[7] Phentermine's primary mechanism is to stimulate the release of norepinephrine and dopamine, which suppresses hunger signals.[6][22]

| Feature | Methamphetamine Hydrochloride | Phentermine Hydrochloride |

| IUPAC Name | (2S)-N-Methyl-1-phenylpropan-2-amine hydrochloride | 2-Methyl-1-phenylpropan-2-amine hydrochloride |

| Primary Use | ADHD, Narcolepsy (limited) | Short-term treatment of obesity |

| Mechanism | Potent DA/NE/5-HT releasing agent | Primarily NE/DA releasing agent |

| CNS Potency | High | Lower than methamphetamine |

| US DEA Schedule | Schedule II | Schedule IV |

| Abuse Potential | Very High | Lower, but present |

Conclusion

The molecular formula C10H15N•HCl encompasses compounds of significant scientific and clinical interest. Methamphetamine hydrochloride is a potent, high-risk substance whose properties are extensively documented due to its therapeutic applications and high abuse potential. Its isomer, phentermine hydrochloride, serves as a critical example of how minor structural modifications can drastically alter a molecule's pharmacological profile, leading to a different therapeutic application and regulatory status. A thorough understanding of their respective chemistry, pharmacology, and analytical signatures is essential for professionals in drug development, clinical research, and forensic science.

References

-

PubChem. (n.d.). Phentermine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Lipsbymatt. (n.d.). PHENTERMINE EXPLAINED. Retrieved from [Link]

-

Bayview Pharmacy. (n.d.). Phentermine Hydrochloride | Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Drugs.com. (n.d.). Phentermine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

- Japanese Pharmacopoeia. (n.d.). Methamphetamine Hydrochloride.

-

DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE TABLETS USP, 37.5 mg CIV. U.S. National Library of Medicine. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Methamphetamine Hydrochloride used for? Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Methamphetamine drug profile. Retrieved from [Link]

-

INCHEM. (n.d.). Methamphetamine (PIM 334). Retrieved from [Link]

- Al-Imam, A. (2021). Toxicological Aspect of Fatal Methamphetamine.

-

Cadet, J. L., & Krasnova, I. N. (2009). METHAMPHETAMINE TOXICITY AND MESSENGERS OF DEATH. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). Phentermine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Paulus, M. P., & Stewart, J. L. (2020). Methamphetamine Toxicities and Clinical Management. PMC - NIH. Retrieved from [Link]

- Jones, G. R., & Stout, P. R. (2019). Antemortem and Postmortem Methamphetamine Blood Concentrations: Three Case Reports. Journal of Analytical Toxicology.

- Khouzam, H. R. (2008). Methamphetamine Poisoning. Journal of Medical Toxicology.

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Phentermine (HMDB0014337). Retrieved from [Link]

-

PubChem. (n.d.). (+)-Methamphetamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Haven Detox. (n.d.). A Closer Look At Methamphetamine Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Phentermine. Retrieved from [Link]

- GoPubMed. (n.d.). Methamphetamine HCl | Drug Information, Uses, Side Effects, Chemistry.

-

PubChem. (n.d.). Hydrochloric Acid. National Center for Biotechnology Information. Retrieved from [Link]

- BCA Chemistry. (n.d.). methamphetamine.

-

Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

-

Scribd. (n.d.). Methamphetamine Enantiomers Explained. Retrieved from [Link]

-

Prezi. (2014, May 25). Methamphetamine: Crystal Clear Chemistry. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 29). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). (2023, August 2). SOP-METH-001 (Rev. 3.1): ANALYSIS OF SUSPECTED METHAMPHETAMINE. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005, March 15). METHAMPHETAMINE. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2015, October 29). Clandestine Methamphetamine Manufacturing: Understanding Lab Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of Trace Elements in Methamphetamine Hydrochloride by Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2017, December 23). Synthesis of Methamphetamine. Retrieved from [Link]

Sources

- 1. What is Methamphetamine Hydrochloride used for? [synapse.patsnap.com]

- 2. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Methamphetamine | C10H15N | CID 10836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methamphetamine - Wikipedia [en.wikipedia.org]

- 5. havendetoxnow.com [havendetoxnow.com]

- 6. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lipsbymatt.com [lipsbymatt.com]

- 8. Phentermine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 9. drugs.com [drugs.com]